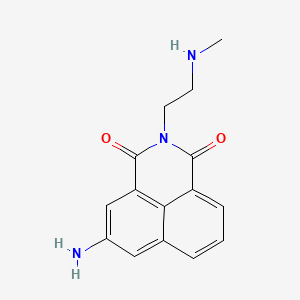

N'-Desmethyl Amonafide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolite Characterization and Cytotoxicity

N'-Desmethyl amonafide is identified as a metabolite of azonafide, a derivative of amonafide, in studies involving rat liver cytosol. It's been found that this metabolite, along with others, exhibits decreased cytotoxicity relative to azonafide. However, N'-desmethyl metabolites retain some topoisomerase II inhibitory activity, though less potent than azonafide, indicating a potential role in cancer treatment through DNA interaction mechanisms (Mayr et al., 1998).

Pharmacodynamic Studies

Research on amonafide, which includes N'-desmethyl amonafide as a metabolite, focuses on its extensive metabolism and the impact of acetylator phenotype on patient responses. These studies provide insights into the pharmacodynamics of amonafide and its metabolites, crucial for understanding their therapeutic potential and toxicity profiles in different patient groups (Ratain et al., 1993).

Novel Drug Development

N'-Desmethyl amonafide, as a metabolite of amonafide, plays a role in the development of new anticancer agents. Studies have synthesized novel naphthalimide derivatives with similar structures to amonafide, aiming to improve therapeutic effectiveness and reduce toxicity. These efforts underscore the importance of understanding amonafide's metabolites in the development of more effective cancer treatments (Norton et al., 2008).

Impact on Pharmacokinetics and Toxicity

Investigations into the pharmacokinetics of amonafide and its metabolites, including N'-desmethyl amonafide, reveal their significant role in determining the drug's efficacy and toxicity profile. This research is pivotal for dosing strategies and managing side effects in cancer therapy (Ratain et al., 1995).

Enhancing Anticancer Drug Delivery

N'-Desmethyl amonafide, as a derivative of amonafide, has influenced the development of advanced drug delivery systems. For example, studies on conjugating amonafide with glycopolymers onto nanodiamond surfaces for enhanced drug delivery in breast cancer treatment illustrate the potential of using amonafide derivatives in novel therapeutic applications (Zhao et al., 2018).

Mécanisme D'action

Target of Action

N’-Desmethyl Amonafide primarily targets DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta . These enzymes play a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA. By targeting these enzymes, N’-Desmethyl Amonafide can interfere with these critical cellular processes .

Mode of Action

N’-Desmethyl Amonafide acts as a DNA intercalating agent and an inhibitor of topoisomerase II . As an intercalating agent, it inserts itself between the DNA base pairs, causing distortions in the DNA helix. This distortion can inhibit the normal functioning of the DNA, including replication and transcription processes . As a topoisomerase II inhibitor, it prevents the re-ligation step of the enzyme’s catalytic cycle, which leads to the accumulation of DNA breakages .

Biochemical Pathways

The inhibition of topoisomerase II can lead to DNA damage, triggering cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that its parent compound, amonafide, is extensively metabolized and detected in plasma and urine . Amonafide is metabolized in part to N-acetyl-amonafide, and the N-acetylation phenotype is determined using caffeine as the substrate .

Result of Action

The result of N’-Desmethyl Amonafide’s action is primarily the induction of DNA damage, leading to cell cycle arrest and apoptosis . This can inhibit the growth of cancer cells and potentially lead to their death . The exact molecular and cellular effects can vary depending on the specific type of cancer and the individual patient’s characteristics .

Action Environment

The action, efficacy, and stability of N’-Desmethyl Amonafide can be influenced by various environmental factors. For instance, the drug’s metabolism and action can be affected by the patient’s N-acetylation phenotype . Furthermore, factors such as the tumor microenvironment, the presence of other drugs, and the patient’s overall health status can also influence the drug’s action .

Propriétés

IUPAC Name |

5-amino-2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLYCGLQHZUVQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675803 |

Source

|

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114991-16-1 |

Source

|

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the relevance of N'-Desmethyl Amonafide in the context of Mitonafide administration?

A1: N'-Desmethyl Amonafide is a significant metabolite of Mitonafide, reaching substantial plasma concentrations after intravenous administration of the parent drug. The study demonstrates that N'-Desmethyl Amonafide reaches an exposure (AUC) that is 28% relative to Mitonafide, highlighting its potential pharmacological importance. [] Further investigation into its activity and potential contribution to the overall therapeutic or adverse effect profile of Mitonafide is warranted.

Q2: How does the elimination half-life of N'-Desmethyl Amonafide compare to Mitonafide?

A2: The study indicates that N'-Desmethyl Amonafide exhibits a terminal elimination half-life of 27.5 hours. [] This is comparable to the terminal half-life of Mitonafide itself, which is reported as 26.9 hours. This suggests that N'-Desmethyl Amonafide persists in the body for a similar duration as the parent drug, potentially contributing to its overall pharmacological profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phe](/img/no-structure.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)

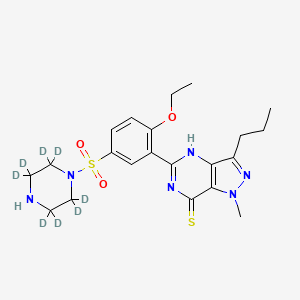

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)

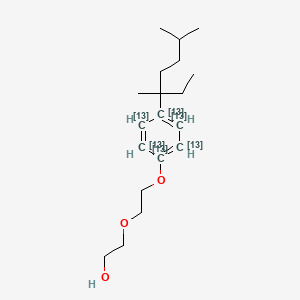

![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)